N-desmethyl enzalutamide - 1242137-16-1

N-desmethyl enzalutamide

Catalog Number: EVT-505380
CAS Number: 1242137-16-1
Molecular Formula: C20H14F4N4O2S
Molecular Weight: 450.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Desmethyl enzalutamide is a key active metabolite of enzalutamide, a drug used in the treatment of metastatic castration-resistant prostate cancer. [, , , , , , ] This metabolite exhibits anti-androgen properties, similar to its parent compound, by acting as an androgen receptor inhibitor. [, , , ] Due to its significant activity, N-desmethyl enzalutamide is often quantified alongside enzalutamide in pharmacokinetic studies, and its presence is considered clinically relevant. [, , , , ]

Synthesis Analysis

The provided literature focuses on analytical methods for detecting and quantifying N-desmethyl enzalutamide in biological samples rather than its direct synthesis. [, , , ] It's important to differentiate that this document focuses on the scientific research applications and not on the drug's use, dosage, or side effects. Therefore, details regarding specific synthesis methods for N-desmethyl enzalutamide are not discussed.

Molecular Structure Analysis

While the provided literature confirms N-desmethyl enzalutamide's existence and significance as an active metabolite, it lacks specific details about its molecular structure analysis. [, , , ] Further investigation beyond the scope of these papers is required to elucidate its structural properties.

Mechanism of Action

N-Desmethyl enzalutamide exerts its anti-androgen effects primarily by inhibiting the androgen receptor. [, , , ] This mechanism is similar to that of its parent drug, enzalutamide. [, , , ] By blocking the androgen receptor, N-desmethyl enzalutamide disrupts the binding of androgens, such as testosterone and dihydrotestosterone, which are crucial for prostate cancer cell growth and survival. [, , , ]

Physical and Chemical Properties Analysis

The provided literature does not present comprehensive data on the specific physical and chemical properties of N-desmethyl enzalutamide. [, , , ] Further research is needed to determine characteristics such as solubility, melting point, and other relevant properties.

Applications
  • Pharmacokinetic Studies: N-Desmethyl enzalutamide's plasma concentrations are frequently measured alongside enzalutamide in pharmacokinetic studies. [, , , , ] These studies aim to understand the relationship between drug exposure and treatment response, including the evaluation of drug interactions and the impact of factors like ethnicity on drug metabolism. [, , , ]
  • Drug Metabolism Research: N-Desmethyl enzalutamide, as a major metabolite of enzalutamide, is instrumental in investigating drug metabolism pathways. [] Understanding its formation and potential further metabolism can shed light on enzalutamide's overall pharmacokinetic profile and inform potential drug interactions.
  • Exposure-Response Analyses: Research exploring the relationship between enzalutamide exposure and treatment outcomes often includes N-desmethyl enzalutamide in the analysis. [] This inclusion helps researchers evaluate the combined contribution of both the parent drug and its active metabolite to the overall therapeutic effect.

Enzalutamide

Compound Description: Enzalutamide is an orally administered, second-generation, non-steroidal androgen receptor inhibitor that competitively binds to the androgen receptor, inhibiting nuclear translocation, DNA binding, and androgen receptor-mediated transcription. [, , , , , , , , , , , , ] It is used to treat metastatic castration-resistant prostate cancer (mCRPC). [, , , , , , , , , ]

Relevance: Enzalutamide is the parent compound of N-desmethyl enzalutamide, the target compound. Enzalutamide is metabolized in the liver primarily by CYP3A4, and to a lesser extent by CYP2C8 and CYP2D6, to form N-desmethyl enzalutamide, the major active metabolite. [, , , , , ] N-desmethyl enzalutamide exhibits comparable antiandrogen potency to enzalutamide and contributes significantly to the overall clinical efficacy of the drug. [, , , , ]

Enzalutamide carboxylic acid

Compound Description: Enzalutamide carboxylic acid is an inactive metabolite of enzalutamide. [, ]

Relevance: Enzalutamide carboxylic acid is a structurally-related metabolite of both enzalutamide and N-desmethyl enzalutamide, formed by the oxidation of the terminal methyl group on the propanamide side chain. [] Although it is an inactive metabolite, its presence in plasma is monitored alongside enzalutamide and N-desmethyl enzalutamide in pharmacokinetic studies. [, ]

Abiraterone

Compound Description: Abiraterone acetate is an oral, selective, and irreversible inhibitor of CYP17A1, an enzyme critical in the production of androgens. [, ] It is used to treat mCRPC, often in combination with prednisone. [, ]

Relevance: Abiraterone is another drug used in the treatment of mCRPC and is often studied alongside enzalutamide and N-desmethyl enzalutamide. [, ] Although structurally dissimilar, both drugs target the androgen signaling pathway, albeit through different mechanisms. [, ]

Abiraterone N-oxide sulfate

Compound Description: Abiraterone N-oxide sulfate is a major metabolite of abiraterone acetate. []

Relevance: This metabolite is relevant to N-desmethyl enzalutamide because they are both major metabolites of drugs used in the treatment of mCRPC. [] Their plasma concentrations are often measured simultaneously in pharmacokinetic studies involving abiraterone and enzalutamide. []

Abiraterone sulfate

Compound Description: Abiraterone sulfate is a major metabolite of abiraterone acetate. []

Relevance: Similar to abiraterone N-oxide sulfate, abiraterone sulfate is relevant to N-desmethyl enzalutamide because they are both major metabolites of drugs used in the treatment of mCRPC. [] Their plasma concentrations are often measured simultaneously in pharmacokinetic studies involving abiraterone and enzalutamide. []

Bicalutamide

Compound Description: Bicalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. []

Relevance: Bicalutamide is a structurally-related compound to enzalutamide and N-desmethyl enzalutamide, sharing the same antiandrogen mechanism of action by binding to the androgen receptor. [] Although less potent than enzalutamide, bicalutamide serves as a comparator in research investigating the pharmacological properties of newer antiandrogens like enzalutamide and N-desmethyl enzalutamide. []

Nilutamide

Compound Description: Nilutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. []

Relevance: Nilutamide is a structurally-related compound to enzalutamide and N-desmethyl enzalutamide and is used as an internal standard (IS) in some analytical methods for quantifying enzalutamide and N-desmethyl enzalutamide in biological samples. []

Properties

CAS Number

1242137-16-1

Product Name

N-desmethyl enzalutamide

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide

Molecular Formula

C20H14F4N4O2S

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29)

InChI Key

JSFOGZGIBIQRPU-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Solubility

10 mM in DMSO

Synonyms

N-desmethylenzalutamide; 1242137-16-1; 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluorobenzamide; 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide; Enzalutamide metabolite

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.